molecular formula C12H15NO2S B2552032 N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-N-methylprop-2-enamide CAS No. 2224362-91-6

N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-N-methylprop-2-enamide

Cat. No. B2552032
CAS RN: 2224362-91-6
M. Wt: 237.32
InChI Key: JHGSSZKBHYYCTM-UHFFFAOYSA-N
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Description

N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-N-methylprop-2-enamide, also known by its chemical structure C8H8O3S , is a compound with intriguing properties. Its IUPAC name is 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid . This molecule exhibits a fused ring system containing a thieno[3,2-c]pyran core, which contributes to its unique characteristics .


Synthesis Analysis

The synthetic route for this compound involves intricate steps, including the formation of the thieno[3,2-c]pyran ring system. Researchers have explored various methods, such as cyclization reactions and functional group transformations, to access this intriguing scaffold. Detailed studies on reaction conditions, reagents, and yields are essential for optimizing the synthesis .


Molecular Structure Analysis

The molecular formula C8H8O3S hints at the presence of oxygen, sulfur, and carbon atoms. The thieno[3,2-c]pyran moiety imparts aromaticity and contributes to the overall stability of the compound. Analyzing bond angles, hybridization, and stereochemistry provides insights into its three-dimensional arrangement .


Chemical Reactions Analysis

Understanding the reactivity of N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-N-methylprop-2-enamide is crucial. Researchers have investigated its behavior under various conditions, including acidic, basic, and oxidative environments. Exploring potential functional group transformations, such as amidation, esterification, or oxidation, sheds light on its versatility .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : Techniques like NMR, IR, and UV-Vis spectroscopy reveal valuable information about functional groups and electronic transitions .

Mechanism of Action

While specific details regarding the biological mechanism of action remain an active area of research, this compound’s structural features suggest potential interactions with cellular targets. Computational studies and binding assays can elucidate its mode of action, aiding drug discovery efforts .

Safety and Hazards

  • Environmental Impact : Assessing its environmental persistence and potential ecological effects is crucial .

Future Directions

  • Formulation : Develop suitable formulations for drug delivery .

properties

IUPAC Name

N-(6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-3-12(14)13(2)8-10-9-5-7-16-11(9)4-6-15-10/h3,5,7,10H,1,4,6,8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGSSZKBHYYCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1C2=C(CCO1)SC=C2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-ylmethyl)-N-methylprop-2-enamide

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